4,4'-[(5-bromo-2-hydroxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4-[(5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound that features a pyrazole core structure. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, with its unique substituents, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclization of chalcones with hydrazine derivatives . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The bromine substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while substitution of the bromine atom could result in various substituted derivatives.
Scientific Research Applications
4-[(5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-2-hydroxyphenyl)-5-hydroxy-1-phenyl-1H-pyrazole: Shares a similar core structure but lacks the additional pyrazole ring.
5-hydroxy-3-methyl-1-phenyl-1H-pyrazole: Similar but without the bromine and additional substituents.
Uniqueness
The uniqueness of 4-[(5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol lies in its dual pyrazole rings and specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H23BrN4O3 |
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Molecular Weight |
531.4 g/mol |
IUPAC Name |
4-[(5-bromo-2-hydroxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H23BrN4O3/c1-16-23(26(34)31(29-16)19-9-5-3-6-10-19)25(21-15-18(28)13-14-22(21)33)24-17(2)30-32(27(24)35)20-11-7-4-8-12-20/h3-15,25,29-30,33H,1-2H3 |
InChI Key |
AHKUUOJPCBFDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C=CC(=C3)Br)O)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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